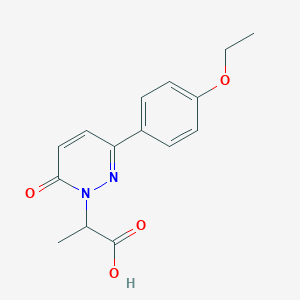

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

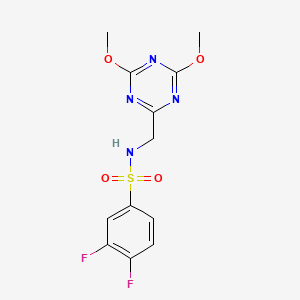

The compound “2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid” is a complex organic molecule. It contains an ethoxyphenyl group, a pyridazinone ring, and a propanoic acid group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, the ethoxyphenyl group, and the propanoic acid group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyridazinone ring might undergo reactions typical of heterocyclic compounds, the ethoxyphenyl group might participate in electrophilic aromatic substitution reactions, and the propanoic acid group could engage in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación

Esterification and Coupling Agent Applications

Research involving similar pyridazinone derivatives has shown applications in esterification processes. The use of certain pyridazinone-based compounds as efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols has been documented. This process results in the chemoselective formation of corresponding esters in good to excellent yields, indicating the potential utility of related compounds in organic synthesis and pharmaceutical development (Won et al., 2007).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Synthetic efforts around pyridazinone scaffolds have yielded compounds evaluated for various biological activities. A series of novel amino acid conjugates with nifedipine analogs demonstrated significant antioxidant, anti-inflammatory, and antiulcer activities. Such findings highlight the therapeutic potential of pyridazinone derivatives in treating conditions associated with oxidative stress, inflammation, and gastric ulcers (Subudhi & Sahoo, 2011).

Inhibition of Cyclooxygenase and Lipoxygenase Activities

Derivatives of pyridazin-3-yl propanoic acid have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-1/2 and 5-lipoxygenase, indicating their potential use in developing anti-inflammatory drugs. Certain compounds within this series showed notable inhibition, suggesting the relevance of the pyridazinone core for drug discovery efforts in inflammation-related diseases (Ergün et al., 2010).

Cholinesterase Inhibition for Alzheimer's Disease

Pyridazinone derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, a therapeutic strategy in treating Alzheimer's disease. Certain carbamate derivatives exhibited potent inhibition against butyrylcholinesterase, a target enzyme in Alzheimer's disease management. This suggests that modifications on the pyridazinone scaffold could yield potential therapeutic agents for neurodegenerative conditions (Dundar et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10(2)15(19)20/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFROVQQNLTAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)

![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2802173.png)

![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)

![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)

![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)

![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)